![molecular formula C24H29N7O B2556066 5-[(3R)-piperidin-3-yloxy]-3-(propan-2-yl)-N-{[2-(1H-pyrazol-1-yl)phenyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 2097943-09-2](/img/structure/B2556066.png)
5-[(3R)-piperidin-3-yloxy]-3-(propan-2-yl)-N-{[2-(1H-pyrazol-1-yl)phenyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[(3R)-piperidin-3-yloxy]-3-(propan-2-yl)-N-{[2-(1H-pyrazol-1-yl)phenyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine moiety, which is a type of nitrogen-containing heterocycle . Pyrazolo[1,5-a]pyrimidines are known to have a wide range of applications in medicine and agriculture .
Applications De Recherche Scientifique
Synthesis and Antibacterial Properties
- A study on the synthesis of pyrazole and pyrazolopyrimidine derivatives, including compounds structurally similar to 5-[(3R)-piperidin-3-yloxy]-3-(propan-2-yl)-N-{[2-(1H-pyrazol-1-yl)phenyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine, demonstrated significant antibacterial activity (Rahmouni et al., 2014).
Structural Variants for Medicinal Chemistry
- Research into piperazine-containing pyrazalopyrimidine compounds revealed strategies to prevent N-acetyltransferase-mediated metabolism, which is crucial in medicinal chemistry and drug design (Rawal et al., 2008).
Anti-Mycobacterial Activity
- A study on pyrazolo[1,5-a]pyrimidin-7-amines, structurally related to the query compound, found these derivatives to be potent inhibitors of mycobacterial ATP synthase, showing potential for the treatment of Mycobacterium tuberculosis (Sutherland et al., 2022).
Antitumor Activity
- Novel pyrimidinyl pyrazole derivatives, related in structure to the query compound, have shown potent antitumor activity against several tumor cells, highlighting their potential in cancer therapy (Naito et al., 2005).
G Protein-Biased Dopaminergics Discovery
- Research on aromatic piperazines, which are structurally related to the query compound, led to the discovery of high-affinity dopamine receptor partial agonists. This finding is significant in the development of novel therapeutics for psychiatric disorders (Möller et al., 2017).
Molecular Structure Analysis of Triazine Derivatives
- A study on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, related to the query compound, used X-ray crystallography and DFT calculations for molecular structure investigations. Such analyses are crucial in understanding the properties and potential applications of these compounds (Shawish et al., 2021).
Propriétés
IUPAC Name |
5-[(3R)-piperidin-3-yl]oxy-3-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c1-17(2)20-16-28-31-22(13-23(29-24(20)31)32-19-8-5-10-25-15-19)26-14-18-7-3-4-9-21(18)30-12-6-11-27-30/h3-4,6-7,9,11-13,16-17,19,25-26H,5,8,10,14-15H2,1-2H3/t19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAAPDXGNXLSNO-LJQANCHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3N4C=CC=N4)OC5CCCNC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3N4C=CC=N4)O[C@@H]5CCCNC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3R)-piperidin-3-yloxy]-3-(propan-2-yl)-N-{[2-(1H-pyrazol-1-yl)phenyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.